6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
CAS No.: 528851-37-8
Cat. No.: VC20753547
Molecular Formula: C20H24ClN3O5
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid - 528851-37-8](/images/no_structure.jpg)
CAS No. | 528851-37-8 |
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Molecular Formula | C20H24ClN3O5 |
Molecular Weight | 421.9 g/mol |
IUPAC Name | 7-chloro-1-cyclopropyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C20H24ClN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-8-12-16(9-14(15)21)24(11-4-5-11)10-13(17(12)25)18(26)27/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) |
Standard InChI Key | PCQWTHPPSGNCHN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl |
6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is a synthetic quinoline derivative primarily used as an intermediate in pharmaceutical synthesis. Below is a detailed profile of the compound, integrating data from diverse sources while excluding unreliable domains as specified.
Key Features
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Core Structure: Quinoline scaffold with a carboxylic acid group at position 3, a cyclopropyl substituent at position 1, and a chloro group at position 7.
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Functional Groups:
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Tert-butoxycarbonyl (Boc)-protected ethylamino side chain at position 6.
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Carboxylic acid moiety at position 3.
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Physical Properties
Property | Value | Source |
---|---|---|
Appearance | Yellow powder | |
Boiling Point | 649.1±55.0 °C (Predicted) | |
Density | 1.420±0.06 g/cm³ (Predicted) | |
Solubility | Soluble in DMSO, Methanol | |
pKa | 6.41±0.41 (Predicted) |
Synthesis and Role as an Intermediate
The compound is a Boc-protected derivative of the parent molecule 6-[(2-aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (CID 17980494, MW 321.76 g/mol) . The Boc group serves as a temporary protective moiety for the amine during synthetic processes, enabling selective reactions at other sites. Deprotection (e.g., via acidolysis) yields the free amine, a critical step in producing active quinolone antibiotics.
Pharmaceutical Context
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Antibacterial Precursor: Quinoline-3-carboxylic acids are structural analogs of fluoroquinolone antibiotics (e.g., ciprofloxacin). The Boc-protected amine in this compound suggests its role in synthesizing derivatives with enhanced stability or bioavailability .
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Impurity Profile: Related compounds are cited as impurities in antibiotic manufacturing, emphasizing the need for precise synthetic control .
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